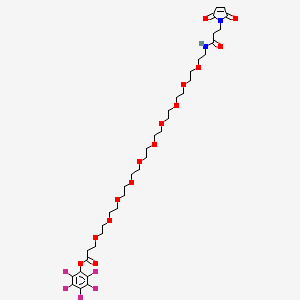

Mal-NH-PEG10-CH2CH2COOPFP ester

Description

BenchChem offers high-quality Mal-NH-PEG10-CH2CH2COOPFP ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mal-NH-PEG10-CH2CH2COOPFP ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H51F5N2O15 |

|---|---|

Molecular Weight |

846.8 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C36H51F5N2O15/c37-31-32(38)34(40)36(35(41)33(31)39)58-30(47)4-7-48-9-11-50-13-15-52-17-19-54-21-23-56-25-26-57-24-22-55-20-18-53-16-14-51-12-10-49-8-5-42-27(44)3-6-43-28(45)1-2-29(43)46/h1-2H,3-26H2,(H,42,44) |

InChI Key |

WPNLFPWCKSAWRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Mal-NH-PEG10-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, a detailed, plausible synthesis protocol, and its state-of-the-art applications, with a particular focus on its role as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Experimental protocols for its use in bioconjugation and the elucidation of the BRD4 degradation pathway mediated by a PROTAC utilizing this linker are presented, supplemented by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

Mal-NH-PEG10-CH2CH2COOPFP ester is a molecule designed with two distinct reactive moieties, a maleimide (B117702) group and a pentafluorophenyl (PFP) ester, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for the sequential or simultaneous conjugation of two different biomolecules, typically a thiol-containing molecule to the maleimide and an amine-containing molecule to the PFP ester. The hydrophilic PEG chain enhances the solubility and bioavailability of the resulting conjugate, making it a valuable tool in the development of antibody-drug conjugates (ADCs) and, more recently, PROTACs.

Chemical Properties and Data Presentation

The key quantitative data for Mal-NH-PEG10-CH2CH2COOPFP ester are summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | Maleimide-amino-polyethylene glycol(10)-propionyl-pentafluorophenyl ester | [1](2) |

| Molecular Formula | C₃₆H₅₁F₅N₂O₁₅ | [1](2) |

| Molecular Weight | 846.79 g/mol | [1](2) |

| Appearance | White to off-white solid or viscous oil | [3](3) |

| Solubility | Soluble in DMSO, DMF, dichloromethane (B109758) | [3](3) |

| Storage Conditions | -20°C, protect from moisture | [4](5) |

Synthesis Protocol

While a specific, publicly available, step-by-step synthesis protocol for Mal-NH-PEG10-CH2CH2COOPFP ester is not readily found, a plausible and detailed synthetic route can be constructed based on established organic chemistry principles. This proposed three-step synthesis starts from commercially available Maleimide-PEG10-Amine.

Step 1: Reaction of Maleimide-PEG10-Amine with Succinic Anhydride (B1165640)

The first step involves the reaction of the primary amine of Maleimide-PEG10-Amine with succinic anhydride to form a carboxylic acid-terminated intermediate.

-

Materials: Maleimide-PEG10-Amine, Succinic Anhydride, Anhydrous Dichloromethane (DCM), Triethylamine (B128534) (TEA).

-

Procedure:

-

Dissolve Maleimide-PEG10-Amine (1 equivalent) in anhydrous DCM.

-

Add triethylamine (1.1 equivalents) to the solution and stir.

-

Add a solution of succinic anhydride (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture at room temperature.

-

The reaction of the amine with the anhydride proceeds via a ring-opening amidation to form a succinamic acid derivative.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl) to remove excess triethylamine and unreacted succinic anhydride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Maleimide-NH-PEG10-CH2CH2COOH.

-

Step 2: Purification of the Carboxylic Acid Intermediate

-

Procedure: Purify the crude product from Step 1 by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield the pure carboxylic acid intermediate.

Step 3: Activation of the Carboxylic Acid with Pentafluorophenyl Trifluoroacetate (B77799) (PFP-TFA)

The final step is the activation of the terminal carboxylic acid to a PFP ester.

-

Materials: Maleimide-NH-PEG10-CH2CH2COOH, Pentafluorophenyl trifluoroacetate (PFP-TFA), Anhydrous N,N-Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).

-

Procedure:

-

Dissolve the purified Maleimide-NH-PEG10-CH2CH2COOH (1 equivalent) in anhydrous DMF.

-

Add DIPEA (2 equivalents) to the solution and cool to 0°C.

-

Add pentafluorophenyl trifluoroacetate (1.5 equivalents) dropwise to the cooled solution. PFP-TFA is an effective reagent for the one-step activation of carboxylic acids to their corresponding PFP esters.[7]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final product, Mal-NH-PEG10-CH2CH2COOPFP ester.

-

Caption: Plausible synthetic workflow for Mal-NH-PEG10-CH2CH2COOPFP ester.

Applications in Bioconjugation and PROTACs

The heterobifunctional nature of Mal-NH-PEG10-CH2CH2COOPFP ester makes it a versatile tool for crosslinking biomolecules.

-

Antibody-Drug Conjugates (ADCs): The maleimide group can react with free thiols on a partially reduced antibody, while the PFP ester can be conjugated to an amine-containing cytotoxic drug.

-

PROTACs: This linker is particularly valuable in the synthesis of PROTACs. A PROTAC is a chimeric molecule that brings a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The Mal-NH-PEG10-CH2CH2COOPFP ester can be used to connect a ligand that binds to the target protein with a ligand that recruits an E3 ligase.

Experimental Protocol: General Bioconjugation

This protocol describes a general two-step procedure for conjugating an amine-containing molecule and a thiol-containing molecule using Mal-NH-PEG10-CH2CH2COOPFP ester.

Materials:

-

Amine-containing molecule (e.g., a peptide or small molecule drug)

-

Thiol-containing molecule (e.g., a protein with a free cysteine)

-

Mal-NH-PEG10-CH2CH2COOPFP ester

-

Anhydrous DMSO or DMF

-

Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching reagent (e.g., Tris or glycine (B1666218) for the PFP ester reaction, cysteine or 2-mercaptoethanol (B42355) for the maleimide reaction)

-

Desalting column or dialysis equipment

Procedure:

Step 1: Reaction with the Amine-Containing Molecule

-

Dissolve the amine-containing molecule in PBS at a concentration of 1-5 mg/mL.

-

Dissolve Mal-NH-PEG10-CH2CH2COOPFP ester in DMSO or DMF to prepare a 10-50 mM stock solution.

-

Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution. The PFP ester reacts with primary amines at a pH of 7-9 to form a stable amide bond.[4]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove the excess, unreacted linker using a desalting column or dialysis against PBS.

Step 2: Reaction with the Thiol-Containing Molecule

-

Dissolve the thiol-containing molecule in PBS. If the protein contains disulfide bonds, they may need to be reduced first using a reducing agent like TCEP, followed by removal of the reducing agent.

-

Add the maleimide-activated molecule from Step 1 to the thiol-containing molecule solution. The maleimide group reacts with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond.[4]

-

Incubate the reaction for 1-2 hours at room temperature.

-

Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine.

-

Purify the final conjugate using size-exclusion chromatography or another appropriate purification method.

Application in PROTACs: BRD4 Degradation

A key application of this linker is in the synthesis of PROTACs targeting the bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer. A PROTAC can be constructed by linking a BRD4 inhibitor (e.g., JQ1) to an E3 ligase ligand (e.g., pomalidomide, which binds to Cereblon (CRBN), a component of the E3 ubiquitin ligase complex).

Experimental Workflow for Evaluating a BRD4-Targeting PROTAC:

-

Synthesis of the PROTAC: Synthesize the PROTAC by conjugating the BRD4 ligand and the E3 ligase ligand using the Mal-NH-PEG10-CH2CH2COOPFP ester.

-

Cell Culture: Culture a cancer cell line that expresses high levels of BRD4 (e.g., certain leukemia or breast cancer cell lines).

-

PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC.

-

Western Blot Analysis: After a defined incubation period (e.g., 2, 4, 8, 24 hours), lyse the cells and perform a western blot to quantify the levels of BRD4 protein. A successful PROTAC will induce a dose- and time-dependent decrease in BRD4 protein levels.

-

Proteasome Inhibition Control: As a control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Inhibition of the proteasome should rescue the degradation of BRD4, confirming that the observed protein loss is due to proteasomal degradation.

-

Downstream Effects: Analyze the downstream effects of BRD4 degradation, such as the downregulation of BRD4 target genes like c-MYC, and assess the impact on cell proliferation and apoptosis.

Caption: Experimental workflow for the synthesis and evaluation of a BRD4-targeting PROTAC.

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

The following diagram illustrates the signaling pathway of BRD4 degradation induced by a PROTAC molecule.

Caption: PROTAC-mediated degradation pathway of BRD4.

Conclusion

Mal-NH-PEG10-CH2CH2COOPFP ester is a powerful and versatile heterobifunctional linker with significant applications in modern drug discovery and development. Its well-defined structure, with distinct reactive ends and a solubilizing PEG spacer, makes it an ideal tool for constructing complex biomolecular conjugates, including ADCs and PROTACs. The ability to induce the targeted degradation of disease-relevant proteins, such as BRD4, opens up new therapeutic avenues that are not accessible with traditional small-molecule inhibitors. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this important chemical tool in their own research endeavors.

References

- 1. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. purepeg.com [purepeg.com]

- 3. Mal-PEG-NH2 [nanosoftpolymers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 6. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Mal-NH-PEG10-CH2CH2COOPFP Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and applications of Mal-NH-PEG10-CH2CH2COOPFP ester, a key reagent in modern drug development and bioconjugation. This guide is intended for researchers, scientists, and professionals in the fields of drug delivery, diagnostics, and proteomics.

Core Chemical Structure and Properties

Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional crosslinker designed for the covalent conjugation of amine- and sulfhydryl-containing molecules. Its structure consists of three key components: a maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of ten units, and a pentafluorophenyl (PFP) ester.

-

Maleimide Group: This functional group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.

-

PEG10 Spacer: The ten-unit polyethylene glycol chain is a hydrophilic linker that enhances the aqueous solubility of the molecule and the resulting conjugate. This PEG spacer can also improve the pharmacokinetic properties of bioconjugates by increasing their hydrodynamic radius and reducing immunogenicity.

-

PFP Ester: The pentafluorophenyl ester is a highly reactive amine-selective functional group. It reacts with primary and secondary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds. PFP esters are known to be less susceptible to hydrolysis in aqueous solutions compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[1]

The combination of these three components in a single molecule allows for a controlled, stepwise conjugation of two different biomolecules, making it a valuable tool in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Caption: Chemical structure of Mal-NH-PEG10-CH2CH2COOPFP ester.

Quantitative Data

The following table summarizes the key quantitative data for Mal-NH-PEG10-CH2CH2COOPFP ester and its reactive groups. It is important to note that some parameters, such as reaction kinetics, are highly dependent on the specific reaction conditions and the nature of the reactants.

| Property | Value | Source(s) |

| Molecular Formula | C36H51F5N2O15 | |

| Molecular Weight | 846.79 g/mol | |

| Appearance | Viscous Liquid | |

| Purity | ≥ 95% | [2] |

| Storage Conditions | -20°C, desiccated, protected from light | [3] |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and aqueous buffers | [3] |

| Maleimide Reactivity | Reacts with sulfhydryl groups at pH 6.5-7.5 to form a stable thioether bond. The maleimide group can undergo hydrolysis at pH > 7.5. | [3] |

| PFP Ester Reactivity | Reacts with primary and secondary amines at pH 7.2-9.0 to form a stable amide bond. PFP esters are more resistant to hydrolysis than NHS esters. | [1][3] |

| Hydrolytic Stability | PFP ester is more stable in aqueous solutions than NHS ester. The maleimide group is stable at neutral pH but hydrolyzes at alkaline pH. | [1][4] |

Experimental Protocols

The following section provides a general, two-step experimental protocol for the conjugation of an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a peptide or a small molecule drug) using Mal-NH-PEG10-CH2CH2COOPFP ester.

-

Amine-containing molecule (Protein-NH2)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Mal-NH-PEG10-CH2CH2COOPFP ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-sulfhydryl containing buffer, pH 7.2-7.5

-

Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns or dialysis equipment for purification

This step involves the labeling of the amine-containing molecule with the PFP ester end of the crosslinker.

-

Preparation of Reagents:

-

Dissolve the amine-containing molecule (Protein-NH2) in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, prepare a stock solution of Mal-NH-PEG10-CH2CH2COOPFP ester in anhydrous DMSO or DMF (e.g., 10-20 mM). Do not store the stock solution as the PFP ester is moisture-sensitive and will hydrolyze over time.[3]

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved Mal-NH-PEG10-CH2CH2COOPFP ester to the Protein-NH2 solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation of the protein.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time and temperature may need to be determined empirically.

-

-

Purification:

-

Remove the excess, unreacted crosslinker from the reaction mixture using a desalting column or by dialysis against the Reaction Buffer. This step is crucial to prevent the unreacted crosslinker from interfering with the subsequent reaction.

-

This step involves the conjugation of the maleimide-activated protein from Step 1 to the sulfhydryl-containing molecule.

-

Preparation of Sulfhydryl-Containing Molecule:

-

Dissolve the sulfhydryl-containing molecule (Molecule-SH) in the Reaction Buffer. If the molecule has disulfide bonds, they may need to be reduced prior to this step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent.

-

-

Conjugation Reaction:

-

Add the Molecule-SH solution to the purified maleimide-activated protein solution from Step 1. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the maleimide-activated protein is typically used.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching (Optional):

-

To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove any unreacted molecules and byproducts.

-

Caption: A two-step bioconjugation workflow using Mal-NH-PEG10-CH2CH2COOPFP ester.

Applications in Drug Development

The unique properties of Mal-NH-PEG10-CH2CH2COOPFP ester make it a versatile tool in the development of targeted therapeutics and diagnostic agents.

-

Antibody-Drug Conjugates (ADCs): This crosslinker is widely used in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The PFP ester end can be used to attach the linker to the antibody via its lysine residues, and the maleimide end can be conjugated to a thiol-containing drug or a pro-drug.

-

PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. Mal-NH-PEG10-CH2CH2COOPFP ester can serve as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.

-

Peptide and Protein Modification: The crosslinker can be used to modify peptides and proteins to enhance their therapeutic properties, such as increasing their half-life in circulation (PEGylation) or for creating fusion proteins with novel functionalities.

-

Surface Modification: This reagent can be used to functionalize the surfaces of nanoparticles, liposomes, and other drug delivery systems with targeting ligands like antibodies or peptides to improve their delivery to specific cells or tissues.

Conclusion

Mal-NH-PEG10-CH2CH2COOPFP ester is a powerful and versatile heterobifunctional crosslinker that enables the precise and efficient conjugation of amine- and sulfhydryl-containing molecules. Its hydrophilic PEG spacer and the differential reactivity of its maleimide and PFP ester groups provide researchers with a high degree of control over the bioconjugation process. The enhanced stability of the PFP ester compared to other amine-reactive functionalities further contributes to its utility in the development of next-generation biotherapeutics and diagnostics. Careful consideration of the experimental conditions, particularly pH and reaction times, is crucial for achieving optimal results in bioconjugation reactions with this reagent.

References

The Core Mechanism of Mal-NH-PEG10-CH2CH2COOPFP Ester: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action and application of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation techniques in drug development and research. This linker facilitates the covalent bonding of two distinct biomolecules, typically targeting sulfhydryl and amine groups, respectively.

Introduction to Mal-NH-PEG10-CH2CH2COOPFP Ester

Mal-NH-PEG10-CH2CH2COOPFP ester is a sophisticated chemical tool featuring three key components: a maleimide (B117702) group, a pentafluorophenyl (PFP) ester group, and a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers. The PEG linker enhances the solubility and stability of the resulting conjugate, a critical factor in many biological applications.

Core Mechanism of Action

The functionality of this linker is defined by the distinct reactivity of its terminal groups: the maleimide and the PFP ester. These groups react with high specificity towards sulfhydryl and primary amine residues on biomolecules, respectively.

Maleimide-Thiol Conjugation

The maleimide group is highly reactive towards sulfhydryl (thiol) groups, which are predominantly found in the cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond. This reaction is most efficient within a pH range of 6.5 to 7.5.[1] At pH values above 7.5, the maleimide group's specificity for thiols decreases, and it becomes more susceptible to hydrolysis.[1]

PFP Ester-Amine Conjugation

The PFP ester is an amine-reactive group that forms a stable amide bond with primary amines, such as those found on the N-terminus of a protein or the side chain of lysine (B10760008) residues. PFP esters are favored over other amine-reactive esters, like N-hydroxysuccinimide (NHS) esters, due to their increased stability against spontaneous hydrolysis in aqueous solutions.[2][3][4][5] This leads to more efficient and reproducible conjugation reactions.[2][4][5] The optimal pH range for the reaction between PFP esters and primary amines is between 7 and 9.[1][4]

The Role of the PEG10 Spacer

The polyethylene glycol (PEG) spacer, consisting of 10 repeating ethylene (B1197577) glycol units, serves several crucial functions. It increases the hydrophilicity of the linker and the final bioconjugate, which can improve solubility and reduce aggregation. Furthermore, the PEG spacer provides a flexible and defined-length bridge between the conjugated molecules, which can be critical for maintaining their biological activity.

Data Presentation: Reaction Parameters and Efficiency

The efficiency of conjugation with Mal-NH-PEG10-CH2CH2COOPFP ester is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants.

| Parameter | Maleimide-Thiol Reaction | PFP Ester-Amine Reaction | Reference |

| Optimal pH | 6.5 - 7.5 | 7.0 - 9.0 | [1][4] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | 4°C to 37°C | [1][4] |

| Reaction Time | 30 minutes to 2 hours | 30 minutes to overnight | [1][4] |

| Recommended Molar Excess of Linker | 2:1 to 5:1 (Maleimide:Thiol) for optimal efficiency | 10:1 to 50:1 (Linker:Amine-containing protein) | [1] |

| Conjugation Example | Molar Ratio (Maleimide:Thiol) | Reaction Conditions | Conjugation Efficiency | Reference |

| cRGDfK peptide to nanoparticles | 2:1 | 30 min, Room Temp, 10 mM HEPES pH 7.0 | 84 ± 4% | |

| 11A4 nanobody to nanoparticles | 5:1 | 2 hours, Room Temp, PBS pH 7.4 | 58 ± 12% |

Note: While direct kinetic data for PFP esters is limited in publicly available literature, they are known to be more resistant to hydrolysis than NHS esters. The hydrolysis half-life of NHS esters is significantly impacted by pH, ranging from hours at pH 7 to minutes at pH 8.6. PFP esters are expected to exhibit greater stability under similar conditions.

Experimental Protocols

A typical application of Mal-NH-PEG10-CH2CH2COOPFP ester involves a two-step conjugation process to link an amine-containing molecule (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a peptide or drug).

Materials and Reagents

-

Mal-NH-PEG10-CH2CH2COOPFP ester

-

Amine-containing protein (Protein-NH2)

-

Sulfhydryl-containing molecule (Molecule-SH)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free and thiol-free buffer)

-

Desalting columns

-

Quenching reagent (e.g., Tris or glycine (B1666218) for PFP ester, free thiol like cysteine for maleimide)

Step 1: Reaction of PFP Ester with Amine-Containing Protein

-

Preparation of Protein-NH2 : Dissolve the amine-containing protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

-

Preparation of Linker Solution : Immediately before use, dissolve the Mal-NH-PEG10-CH2CH2COOPFP ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction : Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

-

Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

Purification : Remove the excess, unreacted linker using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the unreacted linker from reacting with the sulfhydryl-containing molecule in the next step.

Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule

-

Preparation of Molecule-SH : Prepare the sulfhydryl-containing molecule. If the sulfhydryl groups are present as disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). If DTT is used, it must be removed before adding the maleimide-activated protein.

-

Conjugation Reaction : Combine the maleimide-activated protein (from Step 1) with the sulfhydryl-containing molecule. The molar ratio should be optimized for the specific application.

-

Incubation : Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.

-

Quenching (Optional) : To quench any unreacted maleimide groups, a free thiol such as cysteine can be added.

-

Final Purification : Purify the final bioconjugate using methods such as size-exclusion chromatography or dialysis to remove any unreacted molecules.

Analysis of Conjugate

The success of the conjugation can be analyzed by various techniques, including:

-

SDS-PAGE : To visualize the increase in molecular weight of the protein after conjugation.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) : To confirm the mass of the final conjugate.

-

HPLC : To separate and quantify the conjugate, unreacted protein, and other species.

Visualizations

Caption: Mechanism of action for the two-step bioconjugation process.

Caption: A typical experimental workflow for two-step bioconjugation.

Conclusion

The Mal-NH-PEG10-CH2CH2COOPFP ester is a versatile and efficient heterobifunctional crosslinker that enables the precise and controlled conjugation of biomolecules. Its superior stability and the advantageous properties of the PEG spacer make it an invaluable tool for the development of antibody-drug conjugates, diagnostic reagents, and other advanced biotherapeutics. Understanding the specific reaction conditions and implementing a well-designed experimental protocol are key to achieving high-yield and high-purity bioconjugates.

References

An In-depth Technical Guide to the Synthesis and Purification of Mal-NH-PEG10-CH2CH2COOPFP Ester

This technical guide provides a comprehensive overview of the synthesis and purification of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker essential for advancements in bioconjugation and drug delivery. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines a plausible and detailed synthetic pathway, purification protocols, and expected analytical outcomes. The methodologies described are based on established principles of organic chemistry and PEGylation techniques.

Introduction

Mal-NH-PEG10-CH2CH2COOPFP ester is a valuable tool in bioconjugation, featuring a maleimide (B117702) group for selective reaction with thiols (e.g., cysteine residues in proteins) and a pentafluorophenyl (PFP) ester for efficient reaction with primary amines (e.g., lysine (B10760008) residues). The discrete polyethylene (B3416737) glycol (PEG) spacer of ten units enhances the solubility and pharmacokinetic properties of the resulting conjugates. This guide details a robust method for its laboratory-scale synthesis and purification.

Synthesis Pathway

The synthesis of Mal-NH-PEG10-CH2CH2COOPFP ester can be logically approached in a two-step process starting from commercially available Boc-NH-PEG10-CH2CH2COOH. The overall workflow involves the activation of the carboxylic acid group to a PFP ester, followed by the deprotection of the Boc group and subsequent introduction of the maleimide functionality.

Mal-NH-PEG10-CH2CH2COOPFP Ester: A Comprehensive Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and diagnostics.[1][2] This document outlines its core characteristics, experimental protocols for its use, and visual representations of its reaction mechanisms and experimental workflows.

Core Physical and Chemical Properties

Mal-NH-PEG10-CH2CH2COOPFP ester is a versatile molecule featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the covalent linkage of sulfhydryl-containing molecules (via the maleimide) and amine-containing molecules (via the PFP ester).[1][2]

| Property | Value | Reference |

| Full Name | Maleimide-NH-PEG10-CH2CH2COOPFP Ester | [1] |

| Synonyms | Mal-NH-PEG10-PFP | [1] |

| Molecular Formula | C36H51F5N2O15 | [1][3] |

| Molecular Weight | 846.79 g/mol | [1][3] |

| Appearance | Viscous Liquid or White Solid | |

| Purity | ≥95% | [3] |

| Chemical Reactivity & Stability | Details | Reference |

| Maleimide Group Reactivity | Reacts with sulfhydryl (thiol) groups to form a stable thioether bond. | |

| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | |

| PFP Ester Group Reactivity | Reacts with primary and secondary amines to form a stable amide bond. | |

| Optimal pH for PFP Ester Reaction | 7.0 - 9.0 | |

| Solubility | Not directly soluble in aqueous buffers. Must be dissolved in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) prior to use. | |

| Stability & Storage | Moisture-sensitive. Store at -20°C with a desiccant for long-term stability. The PFP ester is susceptible to hydrolysis, especially at higher pH. Solutions should be prepared fresh and used immediately. |

Reaction Mechanism

The dual reactivity of Mal-NH-PEG10-CH2CH2COOPFP ester allows for a two-step conjugation process. First, the PFP ester reacts with an amine-containing molecule. Subsequently, the maleimide group reacts with a sulfhydryl-containing molecule. This directed conjugation is crucial for creating well-defined bioconjugates.

Experimental Protocols

The following are generalized protocols for a two-step bioconjugation. Optimization may be required depending on the specific molecules being conjugated.

Materials:

-

Mal-NH-PEG10-CH2CH2COOPFP ester

-

Amine-containing molecule (Molecule A)

-

Sulfhydryl-containing molecule (Molecule B)

-

Anhydrous DMSO or DMF

-

Reaction Buffer A (e.g., Phosphate Buffered Saline, pH 7.2-8.0, amine-free)

-

Reaction Buffer B (e.g., Phosphate Buffered Saline, pH 6.5-7.0, thiol-free)

-

Quenching reagent (e.g., Tris or glycine (B1666218) for PFP ester, free cysteine or β-mercaptoethanol for maleimide)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Step 1: Reaction of PFP Ester with Amine-Containing Molecule (Molecule A)

-

Preparation of Molecule A: Dissolve Molecule A in Reaction Buffer A to a desired concentration (e.g., 1-10 mg/mL).

-

Preparation of Linker Solution: Immediately before use, dissolve Mal-NH-PEG10-CH2CH2COOPFP ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).

-

Reaction: Add a 5-20 fold molar excess of the dissolved linker to the solution of Molecule A. The final concentration of the organic solvent should be kept below 10% to maintain protein solubility.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Purification (Optional but Recommended): Remove excess, unreacted linker by dialysis or size-exclusion chromatography using Reaction Buffer B. This will prevent the maleimide group from reacting with any free amines on Molecule B in the next step.

Step 2: Reaction of Maleimide with Sulfhydryl-Containing Molecule (Molecule B)

-

Preparation of Molecule B: Dissolve Molecule B in Reaction Buffer B. If Molecule B contains disulfide bonds that need to be reduced to expose free thiols, treat with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent.

-

Reaction: Add the purified Molecule A-linker intermediate from Step 1 to the solution of Molecule B. A 1.5 to 5-fold molar excess of the Molecule A-linker conjugate over Molecule B is typically used.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

-

Quenching: Add a quenching reagent to cap any unreacted maleimide groups.

-

Final Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove any unreacted molecules and byproducts.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a two-step bioconjugation experiment using Mal-NH-PEG10-CH2CH2COOPFP ester.

Applications

The unique properties of Mal-NH-PEG10-CH2CH2COOPFP ester make it a valuable tool in various research and development areas, including:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTACs: This linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to degrade specific proteins.[4][5][6]

-

Bioconjugation: It is used for labeling proteins, peptides, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules.[1]

-

Drug Delivery: The PEG spacer enhances the solubility and in vivo circulation time of the conjugated molecule.[1]

-

Diagnostics: It can be used to immobilize proteins or antibodies onto surfaces for diagnostic assays.[1]

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Mal-NH-PEG10-CH2CH2COOPFP Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Maleimide-NH-PEG10-CH2CH2COOPFP (Mal-NH-PEG10-PFP) ester in aqueous buffers. Understanding the solubility and stability of this heterobifunctional crosslinker is critical for its effective application in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the key factors influencing its solubility, provides detailed experimental protocols for solubility determination, and discusses the stability of its reactive moieties.

Physicochemical Properties and Impact on Solubility

Mal-NH-PEG10-PFP is a molecule comprised of three key functional components: a maleimide (B117702) group for reaction with sulfhydryls, a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for reaction with primary amines. The overall solubility of this compound in aqueous media is a complex interplay of these components.

The PEG spacer significantly contributes to the molecule's hydrophilicity and water solubility.[][2] Generally, as the molecular weight of PEG increases, its aqueous solubility tends to decrease.[2][3] However, for a mid-range PEG linker like PEG10, it imparts favorable aqueous solubility.

The terminal maleimide and PFP ester groups are more hydrophobic in nature. PFP esters are noted to be more hydrophobic than their N-hydroxysuccinimide (NHS) ester counterparts.[4] This hydrophobicity can limit the direct dissolution of the compound in purely aqueous solutions at high concentrations.

Product literature for similar Mal-(PEG)n-PFP esters suggests a solubility of up to approximately 10 mM in water and many aqueous buffers. However, it is crucial to note that this solubility can be significantly reduced by high salt concentrations.[5] It is common practice to first dissolve the compound in a water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before preparing aqueous working solutions.[5][6] For many applications, the final concentration of the organic solvent in the aqueous reaction buffer should be kept low (typically less than 10%) to maintain the stability and function of proteins or other biomolecules.[5]

Factors Influencing Solubility and Stability in Aqueous Buffers

The solubility and stability of Mal-NH-PEG10-PFP in aqueous buffers are not static and are influenced by several experimental parameters. A summary of these factors is presented in the table below.

| Factor | Effect on Solubility | Effect on Stability | Recommendations |

| pH | Minimal direct effect on solubility of the intact molecule. | PFP Ester: More stable at pH < 7. Hydrolysis rate increases significantly at higher pH (optimal reaction pH 7.2-8.5).[5][7] Maleimide: Stable at pH 6.5-7.5. Hydrolyzes at pH > 7.5.[5] | For conjugation, perform reactions at pH 7.2-7.5 to balance reactivity and stability of both functional groups.[5] Prepare stock solutions in anhydrous organic solvent and introduce to the aqueous buffer immediately before use. |

| Buffer Composition | High salt concentrations (>50 mM) can decrease solubility.[5] | Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will react with the PFP ester and maleimide groups, respectively, leading to degradation of the crosslinker.[5] | Use non-amine, non-sulfhydryl containing buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers. Avoid high salt concentrations for initial dissolution. |

| Temperature | Higher temperatures can increase the rate of dissolution. | Higher temperatures will accelerate the rate of hydrolysis for both the PFP ester and the maleimide group. | Dissolve at room temperature. For reactions, consider lower temperatures (e.g., 4°C) to extend the stability of the crosslinker, although this may require longer reaction times.[6] |

| Co-solvents | Water-miscible organic solvents (DMSO, DMF) are often required for initial dissolution and can maintain solubility in the final aqueous solution.[5][6] | Anhydrous organic solvents are critical for preventing premature hydrolysis in stock solutions.[4] | Prepare a concentrated stock solution in anhydrous DMSO or DMF. Dilute into the final aqueous buffer immediately prior to use, ensuring the final organic solvent concentration is compatible with the intended biomolecules. |

Experimental Protocol for Solubility Determination

The following protocol provides a general framework for determining the solubility of Mal-NH-PEG10-PFP in a specific aqueous buffer.

Materials:

-

Mal-NH-PEG10-CH2CH2COOPFP ester

-

Anhydrous dimethylsulfoxide (DMSO)

-

Aqueous buffer of interest (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of a Concentrated Stock Solution:

-

Accurately weigh a small amount of Mal-NH-PEG10-PFP ester.

-

Dissolve the ester in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Ensure the ester is completely dissolved. This should be prepared fresh.

-

-

Preparation of Test Solutions:

-

Prepare a series of dilutions of the stock solution into the aqueous buffer of interest to achieve a range of final concentrations (e.g., 0.1 mM to 20 mM).

-

Ensure the final concentration of DMSO is consistent across all samples and is at a level that does not interfere with the assay (e.g., ≤10%).

-

-

Equilibration and Observation:

-

Vortex each solution thoroughly.

-

Incubate the solutions at the desired temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow them to reach equilibrium.

-

Visually inspect each solution for any signs of precipitation.

-

-

Quantification of Soluble Material:

-

Centrifuge the solutions to pellet any undissolved material.

-

Carefully collect the supernatant.

-

Quantify the concentration of the soluble Mal-NH-PEG10-PFP in the supernatant. This can be done by:

-

UV-Vis Spectrophotometry: If the molecule has a distinct absorbance peak, create a standard curve to determine the concentration.

-

Reverse-Phase HPLC: This is a more accurate method. Monitor the disappearance of the active ester peak over time to also assess stability.[8]

-

-

-

Determination of Solubility Limit:

-

The solubility limit is the highest concentration at which no precipitation is observed and the measured concentration in the supernatant matches the nominal concentration.

-

Visualizing Key Processes and Structures

To further aid in the understanding of Mal-NH-PEG10-PFP ester's behavior in aqueous solutions, the following diagrams illustrate its structure, a logical workflow for solubility assessment, and its potential hydrolytic degradation pathway.

Caption: Chemical structure of Mal-NH-PEG10-PFP ester.

Caption: Experimental workflow for solubility determination.

Caption: Hydrolysis of the PFP ester group in aqueous buffer.

Conclusion

The solubility of Mal-NH-PEG10-PFP ester in aqueous buffers is a critical parameter for its successful use in bioconjugation. While the PEG10 spacer enhances its water solubility, the hydrophobic end groups necessitate careful consideration of the formulation conditions. Dissolution in a minimal amount of an anhydrous organic co-solvent like DMSO prior to dilution in an appropriate aqueous buffer is the recommended practice. Researchers must pay close attention to the pH, buffer composition, and temperature to not only achieve the desired concentration but also to maintain the stability and reactivity of the maleimide and PFP ester functional groups. The provided experimental protocol offers a robust method for determining the empirical solubility of this crosslinker in any aqueous system of interest, enabling the optimization of conjugation reactions for reproducible and efficient outcomes.

References

- 2. labinsights.nl [labinsights.nl]

- 3. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Mal-NH-PEG10-CH2CH2COOPFP Ester: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide details suppliers, pricing, chemical properties, and experimental protocols, offering a valuable resource for researchers in drug development and bioconjugation.

Introduction to Mal-NH-PEG10-CH2CH2COOPFP Ester

Mal-NH-PEG10-CH2CH2COOPFP ester is a versatile crosslinking reagent featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) ester at the other, connected by a 10-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds.[] The PFP ester is a highly reactive functional group that efficiently forms stable amide bonds with primary and secondary amines, such as those on lysine (B10760008) residues.[2][3] The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting bioconjugate.[4][5]

Supplier and Pricing Information

The availability and pricing of Mal-NH-PEG10-CH2CH2COOPFP ester and its analogs are crucial for research and development planning. The following table summarizes information from various suppliers. Please note that pricing is subject to change and may not include shipping and handling fees. It is recommended to visit the suppliers' websites for the most current information.

| Supplier | Product Name | Catalog Number | Quantity | Purity | Price (USD) |

| PurePEG | Maleimide-NH-PEG10-CH2CH2COOPFP Ester | 436310 | 250 mg | >97% | $325.00 |

| 1 g | >97% | $650.00 | |||

| CP Lab Safety | High Purity PEG Reagent, Maleimide-NH-PEG10-CH2CH2COOPFP Ester | 436310-250 | 250 mg | >95% | Contact for price |

| BroadPharm | Mal-PEG10-NHS ester* | BP-43078 | 50 mg | 98% | $320.00 |

| 100 mg | 98% | $480.00 | |||

| 250 mg | 98% | $690.00 | |||

| 1 g | 98% | $1900.00 |

Note: BroadPharm offers the N-hydroxysuccinimide (NHS) ester analog, which has similar reactivity to the PFP ester but may differ in stability and reaction efficiency.

Chemical Properties and Reactivity

The utility of Mal-NH-PEG10-CH2CH2COOPFP ester stems from the distinct reactivity of its terminal functional groups.

PFP Ester: PFP esters are known for their high reactivity towards primary and secondary amines, forming stable amide bonds.[2][3] A significant advantage of PFP esters over the more common NHS esters is their enhanced stability towards hydrolysis in aqueous media.[2][6] This increased stability provides a wider window for bioconjugation reactions, potentially leading to higher yields and more reproducible results. The optimal pH for the reaction of PFP esters with amines is typically in the range of 7.2 to 8.5.[2][3]

Maleimide Group: The maleimide group exhibits high selectivity for sulfhydryl groups, forming a stable thioether linkage via a Michael addition reaction.[][7] The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[][7] At pH values above 7.5, the maleimide group can also react with amines, and the maleimide ring becomes more susceptible to hydrolysis.[7][8] It is crucial to perform the conjugation within the recommended pH range to ensure specificity.

Experimental Protocols

The following are generalized protocols for the use of Mal-NH-PEG10-CH2CH2COOPFP ester in the preparation of antibody-drug conjugates (ADCs) and PROTACs. Optimization of reaction conditions, including stoichiometry and incubation times, is recommended for each specific application.

Two-Step Antibody-Drug Conjugation (ADC) Protocol

This protocol describes the conjugation of a cytotoxic drug (payload) to an antibody through a cysteine residue.

Step 1: Antibody Reduction

-

Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4, containing 1 mM EDTA. A typical antibody concentration is 5-10 mg/mL.[9]

-

To generate reactive thiol groups, partially reduce the interchain disulfide bonds of the antibody. Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to the antibody solution.[10] The molar ratio of the reducing agent to the antibody will determine the number of available thiol groups and should be optimized to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Remove the excess reducing agent by passing the solution through a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2-7.4, with 1 mM EDTA).

Step 2: Conjugation of the Drug-Linker to the Reduced Antibody

-

Dissolve the amine-containing cytotoxic payload in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Add a molar excess of Mal-NH-PEG10-CH2CH2COOPFP ester to the payload solution. The reaction between the PFP ester and the amine on the payload will form a stable amide bond.

-

Incubate the reaction at room temperature for 1-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

-

Purify the maleimide-activated payload-linker construct using an appropriate chromatographic method (e.g., reverse-phase HPLC).

-

Immediately add the purified maleimide-activated payload-linker to the reduced antibody solution from Step 1. The molar ratio of the payload-linker to the antibody should be optimized to achieve the desired DAR.

-

Incubate the conjugation reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine.

-

Purify the resulting ADC using a suitable method, such as size-exclusion chromatography (SEC) or protein A affinity chromatography, to remove unconjugated payload-linker and other impurities.

PROTAC Synthesis Protocol

This protocol outlines a general approach for synthesizing a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to the Mal-NH-PEG10-CH2CH2COOPFP ester linker.

Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand)

-

Dissolve the amine-containing E3 ligase ligand in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add Mal-NH-PEG10-CH2CH2COOPFP ester to the solution in a 1:1 molar ratio.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction by LC-MS.

-

Upon completion, purify the resulting maleimide-PEG10-E3 ligase ligand intermediate by column chromatography or preparative HPLC.

Step 2: Coupling of the Second Ligand (e.g., Target Protein Ligand)

-

Dissolve the thiol-containing target protein ligand in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.0).

-

Add the purified maleimide-PEG10-E3 ligase ligand intermediate from Step 1 to the solution.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]

Signaling Pathways and Mechanisms of Action

Mal-NH-PEG10-CH2CH2COOPFP ester is a key component in the construction of ADCs and PROTACs, two classes of therapeutics with distinct mechanisms of action.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs are designed to selectively deliver a potent cytotoxic agent to cancer cells that overexpress a specific target antigen on their surface.[12][] The mechanism involves several steps:

-

Binding: The monoclonal antibody component of the ADC binds to the target antigen on the cancer cell surface.[12][]

-

Internalization: The ADC-antigen complex is internalized into the cell, typically via endocytosis.[12][]

-

Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes or the acidic environment, releasing the cytotoxic payload.[12][]

-

Cell Death: The released payload exerts its cytotoxic effect, for example, by damaging DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.[12][14]

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[15][16][17] The process is as follows:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[15]

-

Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules to the POI, marking it for degradation.[16]

-

Proteasomal Degradation: The ubiquitinated POI is recognized and degraded by the 26S proteasome.[15]

-

Recycling: The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.[16]

Caption: Mechanism of action of a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

Mal-NH-PEG10-CH2CH2COOPFP ester is a powerful and versatile tool for the construction of sophisticated bioconjugates. Its well-defined structure, heterobifunctional reactivity, and the beneficial properties of the PEG spacer make it an ideal choice for researchers in the fields of targeted drug delivery and protein degradation. This guide provides a foundational understanding of its properties, sources, and applications, empowering scientists to leverage this technology in their research endeavors.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 14. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 17. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mal-NH-PEG10-CH2CH2COOPFP Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker used in bioconjugation. While a specific CAS number for this molecule is not publicly available, this guide details its chemical properties, reaction mechanisms, and protocols for its application in research and drug development.[1]

Chemical Identity and Properties

Mal-NH-PEG10-CH2CH2COOPFP ester is a specialized chemical reagent designed for covalently linking molecules. It features a maleimide (B117702) group, a ten-unit polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester.

Key Features:

-

Maleimide Group: Reacts specifically with sulfhydryl (thiol) groups (-SH) to form stable thioether bonds.[2][3]

-

PFP Ester: A highly reactive group that couples with primary and secondary amines (-NH2) to form stable amide bonds.[2][4] PFP esters are generally more resistant to hydrolysis in aqueous solutions compared to other amine-reactive esters like NHS esters, leading to more efficient conjugation reactions.[5][6]

-

PEG10 Spacer: A hydrophilic chain of ten polyethylene glycol units that increases the solubility of the molecule and the resulting conjugate in aqueous buffers.[7] It also provides a flexible spacer arm between the conjugated molecules.

Chemical Data Summary

| Property | Value | Reference |

| Full Chemical Name | Maleimide-NH-PEG10-CH2CH2COOPFP Ester | [1] |

| Synonyms | Mal-NH-PEG10-PFP | [1] |

| CAS Number | Not Available (N/A) | [1] |

| Molecular Formula | C36H51F5N2O15 | [1] |

| Molecular Weight | 846.79 g/mol | [1] |

| Appearance | Off-white/white solid or viscous liquid | [4] |

| Solubility | Soluble in organic solvents (DMSO, DMF) and aqueous buffers (up to ~10 mM) | [2][4] |

CAS Numbers for Related Compounds

For reference, CAS numbers for similar structures with different PEG chain lengths are provided below.

| Compound | CAS Number |

| Mal-PEG2-PFP | 1807512-47-5[8] |

| Mal-PEG6-PFP | 1599486-33-5[7] |

| Mal-amido-PEG10-C2-NHS ester | 1137109-22-8[9] |

| Fmoc-NH-PEG10-CH2CH2COOH | 2101563-45-3[10] |

Reaction Mechanism and Specificity

This crosslinker enables the conjugation of two different molecules, one containing a sulfhydryl group and the other a primary or secondary amine. The reactions are highly specific under controlled pH conditions.

-

Maleimide-Thiol Reaction: The maleimide group reacts with sulfhydryl groups at a pH range of 6.5-7.5.[2]

-

PFP Ester-Amine Reaction: The PFP ester reacts with primary amines at a pH range of 7-9.[2]

To avoid competing reactions, conjugations are typically performed at a pH of 7.2-7.5.[2]

Reaction Pathway Diagram

Caption: Two-step bioconjugation workflow using a heterobifunctional crosslinker.

Experimental Protocols

The following are generalized protocols for the use of Mal-NH-PEG-PFP ester in bioconjugation. Optimization is recommended for specific applications.

Important Product Information:

-

The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[2]

-

Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2]

-

The reagent is not directly water-soluble and must first be dissolved in an organic solvent like DMSO or DMF.[2]

Protocol 1: Two-Step Conjugation (PFP Ester Reaction First)

This is the most common method, ensuring specificity by reacting the more labile PFP ester first.

-

Preparation of Amine-Containing Molecule (Protein A):

-

Crosslinker Preparation:

-

Immediately before use, dissolve the Mal-NH-PEG10-PFP ester in fresh, anhydrous DMSO or DMF to a concentration of 10-100 mM.[6]

-

-

Reaction with Amine:

-

Removal of Excess Crosslinker:

-

Reaction with Sulfhydryl-Containing Molecule (Protein B):

-

Add the sulfhydryl-containing molecule to the purified, maleimide-activated Protein A.

-

Incubate for 30 minutes at room temperature or 2 hours at 4°C.[11]

-

-

Quenching and Purification:

-

If necessary, quench any remaining maleimide groups by adding a small molecule thiol (e.g., cysteine).

-

Purify the final conjugate using size-exclusion chromatography (SEC) or other appropriate methods to separate the conjugate from unconjugated molecules.[12]

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical two-step bioconjugation experiment.

Applications in Research and Drug Development

The unique properties of Mal-NH-PEG-PFP esters make them valuable tools in several advanced applications:

-

Antibody-Drug Conjugates (ADCs): These linkers are used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

PROTACs: In the development of proteolysis-targeting chimeras, these linkers can connect a target-binding ligand to an E3 ligase ligand.[13][14][15]

-

Biomaterial Functionalization: Surfaces and scaffolds can be functionalized with proteins or peptides to enhance biocompatibility or introduce specific cellular interactions.

-

Diagnostic Tools: Used to create enzyme-labeled antibodies for assays like ELISA or to develop targeted imaging agents.[2]

References

- 1. purepeg.com [purepeg.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Mal-PEG-PFP ester | AxisPharm [axispharm.com]

- 4. Maleimide PEG PFP, MAL-PEG-PFP [nanocs.net]

- 5. broadpharm.com [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Mal-PEG6-PFP, 1599486-33-5 | BroadPharm [broadpharm.com]

- 8. Mal-PEG2-PFP, 1807512-47-5 | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. purepeg.com [purepeg.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

Molecular weight of Mal-NH-PEG10-CH2CH2COOPFP ester

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional linker commonly used in bioconjugation and for the development of Antibody-Drug Conjugates (ADCs) and PROTACs.

Core Compound Characteristics

Mal-NH-PEG10-CH2CH2COOPFP ester is a polyethylene (B3416737) glycol (PEG)-based linker featuring two distinct reactive terminals: a maleimide (B117702) group and a pentafluorophenyl (PFP) ester. The maleimide group reacts specifically with sulfhydryl (thiol) groups, while the PFP ester is an amine-reactive group that forms stable amide bonds. PFP esters are notable for being more stable in aqueous solutions compared to other amine-reactive esters like NHS esters[1]. The PEG10 chain enhances the linker's solubility in aqueous media[2].

These linkers are integral in the synthesis of complex bioconjugates, allowing for the precise covalent attachment of molecules like proteins, peptides, or therapeutic agents[3].

Molecular Weight and Formula

The precise molecular weight is critical for accurate stoichiometric calculations in conjugation protocols and for the characterization of the final conjugate. Based on its chemical composition, the molecular formula and weight have been determined.

The molecular formula for Mal-NH-PEG10-CH2CH2COOPFP ester is C36H51F5N2O15 [4][5].

The calculated molecular weight is 846.79 g/mol [4][5].

Data Presentation: Physicochemical Properties

The quantitative data for the compound are summarized in the table below for clarity and ease of reference.

| Property | Value | Reference |

| Molecular Weight | 846.79 g/mol | [4][5] |

| Molecular Formula | C36H51F5N2O15 | [4][5] |

| Purity | ≥95% (Varies by supplier) | [5] |

| Appearance | White/Off-white solid or crystal | |

| Solubility | Soluble in DMSO, DMF, DCM |

Experimental Protocols

Detailed experimental protocols for the use of Mal-NH-PEG10-CH2CH2COOPFP ester are specific to the molecules being conjugated (e.g., antibody, peptide, or small molecule drug) and the desired final product. Researchers should refer to supplier-specific datasheets and established bioconjugation literature for methodologies. Key reaction considerations include:

-

Maleimide-Thiol Conjugation: This reaction is most efficient at a pH range of 6.5-7.5. Thiol-containing molecules must be free and reduced prior to reaction.

-

PFP Ester-Amine Conjugation: This reaction proceeds efficiently at a pH range of 7-9 to form a stable amide bond. The PFP ester's higher stability in aqueous solutions provides a broader window for reaction conditions compared to NHS esters[1].

Note: As an AI, I cannot provide specific, validated experimental protocols. The information above is for guidance, and protocols must be optimized for each specific application.

Visualization of Molecular Components

To illustrate the logical relationship of the functional components that constitute the Mal-NH-PEG10-CH2CH2COOPFP ester, the following diagram is provided.

Caption: Logical breakdown of the functional units of the bifunctional linker.

References

A Comprehensive Technical Guide to the Storage and Handling of Mal-NH-PEG10-CH2CH2COOPFP Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical storage and handling conditions for Mal-NH-PEG10-CH2CH2COOPFP ester, a heterobifunctional crosslinker vital in bioconjugation and drug development. Adherence to these guidelines is paramount to ensure the reagent's integrity, reactivity, and the reproducibility of experimental outcomes.

Physicochemical Properties and Stability

Mal-NH-PEG10-CH2CH2COOPFP ester is a molecule featuring a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. The maleimide moiety allows for covalent attachment to sulfhydryl groups, while the PFP ester reacts with primary amines. The PEG linker enhances solubility in aqueous environments. Both the PFP ester and the maleimide group are susceptible to hydrolysis, making proper storage and handling essential.[1]

PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions.[2][3][4][5] In one comparative study, a PFP ester demonstrated approximately 6-fold greater stability in aqueous solution than an NHS ester. The maleimide group is more stable than the PFP ester but will undergo slow hydrolysis at a pH above 7.5.[1][6]

Table 1: Summary of Physicochemical and Stability Data

| Parameter | Value/Recommendation | Source(s) |

| Molecular Formula | C36H51F5N2O15 | [2][7] |

| Molecular Weight | 846.79 | [2][7] |

| Appearance | Viscous Liquid | [2] |

| Long-term Storage | -18°C to -20°C | [2][6] |

| Short-term Storage (in solvent) | -80°C (up to 1 year); -20°C (not recommended for PFP esters) | [8] |

| Shipping Condition | Ambient or with blue ice | [8][9] |

| Light Sensitivity | Avoid light during long-term storage | [2] |

| Moisture Sensitivity | Highly moisture-sensitive; store with a desiccant | [1][5][6] |

| Optimal pH for PFP ester reaction | 7.2 - 9.0 | [] |

| Optimal pH for Maleimide reaction | 6.5 - 7.5 | [1][6] |

Storage and Handling Workflow

Proper storage and handling are critical to prevent degradation of Mal-NH-PEG10-CH2CH2COOPFP ester. The following diagram outlines the recommended workflow from receiving the product to its use in an experiment.

Experimental Protocols

General Procedure for Protein Labeling

This protocol provides a general method for conjugating Mal-NH-PEG10-CH2CH2COOPFP ester to a protein with primary amine groups.

-

Prepare the Protein Solution : Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. The protein concentration should typically be between 1-10 mg/mL.[4]

-

Prepare the PFP Ester Solution : Immediately before use, dissolve the Mal-NH-PEG10-CH2CH2COOPFP ester in anhydrous DMSO or DMF to create a stock solution.[4] Do not store the solution.[1][5][6]

-

Reaction : Add a 10- to 20-fold molar excess of the PFP ester solution to the protein solution.[4] The final concentration of the organic solvent should be less than 10% to avoid denaturation of the protein.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[4]

-

Quenching (Optional) : To terminate the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50 mM and incubated for 30 minutes at room temperature.[4]

-

Purification : Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[4][]

Protocol for Monitoring PFP Ester Stability by HPLC

This protocol can be adapted to assess the stability of Mal-NH-PEG10-CH2CH2COOPFP ester under various conditions.

-

Preparation : Prepare a stock solution of the PFP ester in an anhydrous organic solvent (e.g., acetonitrile). Also, prepare the aqueous buffer of interest (e.g., PBS at a specific pH).

-

Initiation of Hydrolysis : Add a small aliquot of the PFP ester stock solution to the buffer at a known concentration and maintain at a constant temperature.

-

Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Quenching : Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.

-

HPLC Analysis : Analyze the sample by reverse-phase HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak. A C18 column is often suitable. The mobile phase could consist of a gradient of water and acetonitrile (B52724) with 0.1% formic acid.

-

Data Analysis : Calculate the percentage of the intact PFP ester remaining at each time point relative to the initial time point (t=0) to determine the rate of hydrolysis.

Signaling Pathways and Logical Relationships

The utility of Mal-NH-PEG10-CH2CH2COOPFP ester lies in its ability to link two different biomolecules, for instance, in the creation of antibody-drug conjugates (ADCs). The logical relationship of its reactive ends is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. purepeg.com [purepeg.com]

- 8. Mal-NH-PEG24-CH2CH2COOPFP ester | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

Purity and Quality Specifications of Mal-NH-PEG10-CH2CH2COOPFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for the bifunctional crosslinker, Mal-NH-PEG10-CH2CH2COOPFP ester. This reagent is a valuable tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. The information presented herein is intended to assist researchers in the proper evaluation and application of this polyethylene (B3416737) glycol (PEG) linker.

Chemical Identity and Physical Properties

Mal-NH-PEG10-CH2CH2COOPFP ester is a heterobifunctional linker featuring a maleimide (B117702) group at one end and a pentafluorophenyl (PFP) activated ester at the other, connected by a 10-unit polyethylene glycol (PEG) spacer. The maleimide group specifically reacts with sulfhydryl (thiol) groups, while the PFP ester is a highly reactive amine-selective acylating agent.

Table 1: Chemical and Physical Properties

| Property | Specification |

| Chemical Formula | C36H51F5N2O15 |

| Molecular Weight | 846.79 g/mol |

| Appearance | White to off-white solid or viscous liquid |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |

Purity and Quality Specifications

The purity and quality of Mal-NH-PEG10-CH2CH2COOPFP ester are critical for ensuring reproducible and reliable results in conjugation reactions. The following table summarizes the key specifications for this reagent.

Table 2: Purity and Quality Control Specifications

| Parameter | Specification | Analytical Method |

| Purity (by HPLC) | ≥ 95%[1] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Identity | Conforms to structure | ¹H Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

| Appearance | White to off-white solid or viscous liquid[2] | Visual Inspection |

| Storage Conditions | -20°C, protect from light and moisture[1][2] | N/A |

Experimental Protocols for Quality Control

The following sections detail the methodologies used to assess the purity and identity of Mal-NH-PEG10-CH2CH2COOPFP ester.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of PEGylated compounds. Due to the lack of a strong chromophore in the PEG chain itself, detection methods such as UV (for the maleimide and PFP moieties), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are employed.

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector, and preferably an ELSD, CAD, or MS detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).

-

Gradient:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B (linear gradient)

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B (linear gradient)

-

35-40 min: 20% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm and 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a concentration of 1 mg/mL.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of Mal-NH-PEG10-CH2CH2COOPFP ester. The spectrum provides information on the presence of the maleimide protons, the PEG backbone, and the protons of the propionyl PFP ester moiety.

Protocol: ¹H NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ can be particularly useful for resolving protons of interest.

-

Sample Concentration: 5-10 mg/mL.

-

Parameters:

-

Pulse Sequence: Standard ¹H acquisition.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

-

Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

-

-